![molecular formula C14H10FN5 B4651120 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 925192-75-2](/img/structure/B4651120.png)
7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile, also known as PF-06463922, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mechanism of Action
7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a selective inhibitor of the protein kinase known as extracellular signal-regulated kinase 1/2 (ERK1/2). This protein kinase plays a crucial role in the signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting ERK1/2, 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile blocks the growth and survival of cancer cells.
Biochemical and Physiological Effects:
7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It also induces apoptosis, or programmed cell death, in cancer cells. In addition, 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. However, it is important to note that 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has not been tested in clinical trials yet, so its safety and efficacy in humans are not yet known.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is its selectivity for ERK1/2, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, which means it can be easily administered and distributed in the body. However, one of the limitations of 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is its solubility, which can affect its bioavailability and effectiveness in vivo. This can be addressed through the use of appropriate formulations or delivery methods.
Future Directions
There are several future directions for the study of 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile. One direction is to further investigate its safety and efficacy in clinical trials for the treatment of various types of cancer. Another direction is to explore its potential use in combination with other cancer treatments, such as immunotherapy. Additionally, further research is needed to optimize its pharmacokinetic properties and develop more effective formulations or delivery methods. Finally, the mechanism of action of 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile could be further elucidated to identify potential biomarkers for patient selection and to improve its therapeutic potential.
In conclusion, 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a promising small molecule inhibitor with potential applications in cancer therapy. Its selectivity for ERK1/2 and its ability to enhance the effectiveness of other cancer treatments make it an attractive candidate for further study. However, more research is needed to fully understand its safety, efficacy, and mechanism of action.
Scientific Research Applications
7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has been extensively studied in preclinical models for its potential use in cancer therapy. It has shown promising results in inhibiting the growth of various types of cancer cells, including non-small cell lung cancer, colorectal cancer, and breast cancer. 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5/c1-8-12(9-2-4-11(15)5-3-9)14-18-7-10(6-16)13(17)20(14)19-8/h2-5,7H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHHBCJOYUTBKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)F)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143860 | |
Record name | 7-Amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
CAS RN |
925192-75-2 | |
Record name | 7-Amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925192-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.